molecular formula C12H10OS B1360081 (4-Methylphenyl)(2-thienyl)methanone CAS No. 6933-25-1

(4-Methylphenyl)(2-thienyl)methanone

Cat. No. B1360081
CAS RN: 6933-25-1
M. Wt: 202.27 g/mol
InChI Key: IKWYWMSVSMGHEU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is above 300°C .
  • Infrared (IR) Spectra : Key absorption bands include 3132 cm⁻¹ (NH) and 2214 cm⁻¹ (C≡N) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : (Naveen et al., 2007) explored the synthesis of a related compound and its characterization using spectroscopic and X-ray diffraction methods, revealing unique aspects of its crystal structure and intermolecular hydrogen bonding.

  • Synthesis, Crystal Structure and UV Absorption : Another study by (Yang Zheng-min, 2009) focused on the synthesis and crystal structure of a similar compound, highlighting its UV absorption properties, which are critical in material science and optical applications.

  • Crystal and Molecular Structure Analysis : (Lakshminarayana et al., 2009) conducted a detailed analysis of a related compound's crystal and molecular structure, emphasizing its significance in understanding molecular interactions and properties.

Optoelectronic and Material Properties

  • New Aryl-Substituted 2,2′-Bithiophenes : Research by (Swaroop et al., 2018) demonstrated the synthesis of related compounds and their optoelectronic properties, significant for developing new materials with specific optical and electronic applications.

  • Crystal Growth and Characterization of Nonlinear Optical Piperidine Derivative : (Revathi et al., 2018) explored the synthesis of a derivative and its properties as a nonlinear optical material, indicating potential in laser and photonics technology.

  • Electrochemical and Electrochromic Properties : (Hu et al., 2013) studied materials consisting of related compounds, showing promise in electrochromic applications, vital for smart window technologies and display devices.

Biological and Chemical Applications

  • Synthesis and Biological Evaluation : A study by (Chaudhari, 2012) on the synthesis of related compounds revealed their potential antimicrobial activity, which could be beneficial in developing new pharmaceuticals.

  • Synthesis, Spectral Characterization, DFT, and Docking Studies : (Shahana & Yardily, 2020) provided insight into the synthesis and characterization of similar compounds, along with their antibacterial activity, using molecular docking studies.

properties

IUPAC Name

(4-methylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYWMSVSMGHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989038
Record name (4-Methylphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)(2-thienyl)methanone

CAS RN

6933-25-1
Record name (4-Methylphenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6933-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thienyl p-tolyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methylphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thienyl p-tolyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Katritzky, K Suzuki, SK Singh - Croatica chemica acta, 2004 - hrcak.srce.hr
Reactions of 2-methylfuran and thiophene with readily available N-acylbenzotriazoles (RCOBt, where R= 4-tolyl, 4-methoxyphenyl, benzyl, 4-nitrophenyl, 4-diethylaminophenyl, 2-…
Number of citations: 54 hrcak.srce.hr
LI Kruse, DL Ladd, PB Harrsch… - Journal of medicinal …, 1989 - ACS Publications
In an attempt to identify a soluble oncodazole analogue that could be easily formulated, a series of substituted oncodazoles was synthesized and evaluated for tubulin binding affinity, in …
Number of citations: 98 pubs.acs.org
ED Chenot, JC Rodríguez‐Domínguez… - Journal of …, 2008 - Wiley Online Library
A copper (1)‐catalyzed 1,3‐dipolar cycloaddition reaction was used to prepare a series of mono and disubstituted 1,2,3‐triazolyl‐coumarins using a 1,3‐cycloaddition (“Click Chemistry”)…
Number of citations: 9 onlinelibrary.wiley.com
A Comel, G Kirsch - researchgate.net
1, 3-Dipolar cycloaddition reactions are very useful in synthetic organic chemistry. One of them is the Huisgen reaction [1], which was recently improved and named" Click Chemistry" by …
Number of citations: 0 www.researchgate.net
MLN Rao, V Venkatesh, D Banerjee - Tetrahedron, 2007 - Elsevier
The atom-efficient cross-coupling reaction of triarylbismuths with a variety of aliphatic, aromatic, and hetero-aromatic acyl chlorides was demonstrated to afford high yields of cross-…
Number of citations: 93 www.sciencedirect.com

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